

Experimental protocol for strontium salicylate quantification

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Compound of Interest		
Compound Name:	Strontium salicylate	
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Application Note: Quantification of Strontium Salicylate

Introduction

Strontium salicylate is a compound of interest in pharmaceutical and chemical research. Accurate quantification of both the strontium cation and the salicylate anion is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides detailed experimental protocols for the quantification of strontium and salicylate using atomic absorption spectroscopy (AAS), UV-Visible spectrophotometry, and High-Performance Liquid Chromatography (HPLC).

Method 1: Quantification of Strontium by Atomic Absorption Spectroscopy

Principle

Atomic absorption spectroscopy is a highly sensitive technique for determining the concentration of specific metal ions in a sample.[1] In this method, a solution containing the sample is aspirated into a flame, where it is atomized. A light beam from a hollow cathode lamp specific to the element of interest (strontium) is passed through the flame. The strontium atoms in the flame absorb this light at a characteristic wavelength, and the amount of light absorbed is directly proportional to the concentration of strontium in the sample. To overcome interferences



from other ions like sodium, potassium, aluminum, and phosphate, a solution of lanthanum chloride and potassium chloride is added to both samples and standards to act as a releasing agent and ionization suppressant.[2]

Experimental Protocol

- 1. Reagents and Materials
- Strontium carbonate (SrCO₃)
- · Hydrochloric acid (HCI), dilute
- Lanthanum oxide (La₂O₃)
- Potassium chloride (KCl)
- Demineralized water
- Strontium standard solution (100 μg/mL)
- Lanthanum chloride-potassium chloride solution
- Glassware: Volumetric flasks, pipettes
- 2. Preparation of Solutions
- Strontium Standard Stock Solution (100 µg/mL): Dissolve 0.1684 g of SrCO₃ in a minimum amount of dilute HCl. Dilute to 1000 mL with demineralized water.[2]
- Lanthanum chloride-Potassium chloride Solution: Dissolve 117.3 g of La₂O₃ in a minimum amount of dilute HCl. Add 19.1 g of KCl and dilute to 1000 mL with demineralized water.[2]
- Strontium Working Standards: Prepare a series of at least six working standards by diluting the strontium standard stock solution to concentrations ranging from 10 to 5000 μg/L.[2] To each 10 mL of the working standard, add 1.0 mL of the LaCl₃-KCl solution.[2]
- 3. Sample Preparation



- Accurately weigh a sample of strontium salicylate and dissolve it in a known volume of demineralized water.
- Dilute the sample solution as necessary to bring the strontium concentration into the working range of the standards.
- To 10.0 mL of the diluted sample solution, add 1.0 mL of the LaCl₃-KCl solution.[2]
- 4. Instrumental Parameters (Typical)
- Technique: Flame Atomic Absorption Spectroscopy
- Wavelength: 460.7 nm
- Slit Width: 0.7 nm
- Lamp Current: As recommended by the manufacturer
- Fuel: Acetylene
- Oxidant: Nitrous oxide
- Burner: As recommended by the manufacturer[2]
- 5. Analytical Procedure
- Calibrate the instrument using the prepared working standards. Use a blank solution (10 mL demineralized water plus 1.0 mL LaCl₃-KCl solution) to set the automatic zero control.[2]
- Aspirate the prepared sample solutions into the flame.
- Record the absorbance for each sample.
- Determine the concentration of strontium in the samples from the calibration curve.
- If samples were diluted, multiply the result by the appropriate dilution factor.[2]

Workflow for Strontium Quantification by AAS





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Caption: Workflow for the quantification of strontium by Atomic Absorption Spectroscopy.

Method 2: Quantification of Salicylate by UV-Visible Spectrophotometry

Principle

This colorimetric method is based on the reaction between salicylate ions and ferric ions (Fe³⁺) in an acidic medium to form a distinct purple-colored complex.[3][4] The intensity of the color produced is directly proportional to the concentration of salicylate in the sample, which can be measured spectrophotometrically. The maximum absorbance of the complex is typically observed around 525-537 nm.[4][5]

Experimental Protocol

- 1. Reagents and Materials
- Sodium salicylate
- Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃)
- Hydrochloric acid (HCl), 1%
- Demineralized water

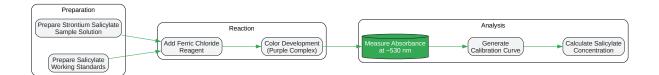


- UV-Vis Spectrophotometer
- Glassware: Volumetric flasks, pipettes, cuvettes
- 2. Preparation of Solutions
- Salicylate Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of sodium salicylate in demineralized water.
- Ferric Chloride Reagent (1%): Dissolve 1 g of FeCl₃ in 100 mL of 1% HCl.[6]
- Salicylate Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from approximately 10 to 90 μg/mL.[6]
- 3. Sample Preparation
- Accurately weigh a sample of strontium salicylate and dissolve it in a known volume of demineralized water.
- Dilute the sample solution as needed to bring the salicylate concentration into the linear range of the assay.
- 4. Analytical Procedure
- To a series of volumetric flasks, add aliquots of the salicylate working standards.
- To each flask, add a fixed volume (e.g., 1 mL) of the 1% Ferric Chloride reagent and dilute to the mark with demineralized water.[6]
- Prepare a reagent blank using demineralized water and the ferric chloride reagent.
- Allow the color to develop for a specified time.
- Measure the absorbance of each standard and the prepared samples at the wavelength of maximum absorbance (around 530 nm) against the reagent blank.[5]
- Construct a calibration curve by plotting absorbance versus the concentration of the salicylate standards.



• Determine the concentration of salicylate in the samples from the calibration curve.

Workflow for Salicylate Quantification by UV-Vis Spectrophotometry



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Caption: Workflow for the quantification of salicylate by UV-Vis Spectrophotometry.

Method 3: Quantification of Salicylate by HPLC

Principle

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. For salicylate, a reversed-phase HPLC method is commonly used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The salicylate is separated from other components and detected by a UV detector at its wavelength of maximum absorbance.

Experimental Protocol

- 1. Reagents and Materials
- Salicylic acid standard
- Methanol or Acetonitrile (HPLC grade)
- Water (HPLC grade)



- Acid (e.g., phosphoric acid or acetic acid) for pH adjustment of the mobile phase
- HPLC system with UV detector
- C18 analytical column
- 2. Preparation of Solutions
- Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid to control pH). The exact ratio should be optimized for good separation.
- Standard Solutions: Prepare a stock solution of salicylic acid in the mobile phase and dilute it to create a series of calibration standards.
- Sample Solution: Dissolve the **strontium salicylate** sample in the mobile phase and filter through a 0.45 μm filter before injection.[7]
- 3. Instrumental Parameters (Typical)
- Column: C18, 5 μm, 4.6 x 250 mm
- Mobile Phase: Methanol:Water (e.g., 60:40 v/v) adjusted to an acidic pH
- Flow Rate: 1.0 mL/min[7]
- Injection Volume: 10-20 μL[7]
- Detection: UV at ~297 nm[8] or 237 nm[9]
- Column Temperature: Ambient or controlled (e.g., 30 °C)
- 4. Analytical Procedure
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solutions to generate a calibration curve of peak area versus concentration.



- Inject the prepared sample solutions.
- Identify the salicylic acid peak in the sample chromatogram by comparing its retention time with that of the standard.
- Quantify the amount of salicylic acid in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary

The following tables summarize the validation parameters for the described analytical methods as found in the literature.

Table 1: Strontium Quantification by AAS

Parameter	Value	Reference
Linearity Range	5-250 μg/L (in plasma)	[10]
Limit of Detection (LOD)	2 μg/L (in 20-fold diluted plasma)	[10]
Limit of Quantification (LOQ)	Not specified	
Intra-assay CV	9.1% at 25 μg/L, 6.9% at 250 μg/L	[10]
Inter-assay CV	5.3% at 25 μg/L, 4.8% at 250 μg/L	[10]

Table 2: Salicylate Quantification by UV-Vis Spectrophotometry



Parameter	Value	Reference
Linearity Range	2–30 μg/mL (Sodium Salicylate)	[11]
10-90 μg/mL (Salicylic Acid)	[6]	
50 to 500 mg/L (in plasma)	[12]	_
Molar Absorptivity	8.5013×10 ³ L mol ⁻¹ cm ⁻¹	[11]
Limit of Detection (LOD)	10 mg/L (in plasma)	[12]
Limit of Quantification (LOQ)	50 mg/L (in plasma)	[12]
Correlation Coefficient (R²)	0.9990	[11]
0.998	[12]	

Table 3: Salicylate (as Strontium Ranelate) Quantification by HPLC

Parameter	Value	Reference
Linearity Range	20-320 μg/mL	[13]
Limit of Detection (LOD)	0.06 μg/mL	[13]
Limit of Quantification (LOQ)	0.20 μg/mL	[13]
Recovery	96.1-102.1%	[13]
Intra-day Precision (RSD)	1.0-1.4%	[13]
Intermediate Precision (RSD)	1.2-1.4%	[13]
Correlation Coefficient (R²)	0.99998	[13]

Conclusion

This application note provides robust and validated methods for the separate quantification of strontium and salicylate. Atomic absorption spectroscopy offers a reliable and sensitive method for strontium determination. For salicylate, UV-Visible spectrophotometry provides a simple, cost-effective, and rapid method suitable for many applications, while HPLC offers higher



specificity and is ideal for complex matrices. The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

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